![molecular formula C23H15FN2O3S B2691675 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114656-12-0](/img/structure/B2691675.png)

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

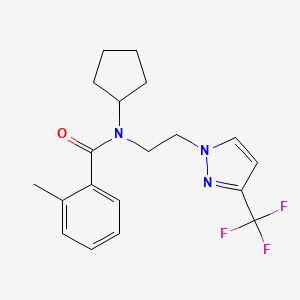

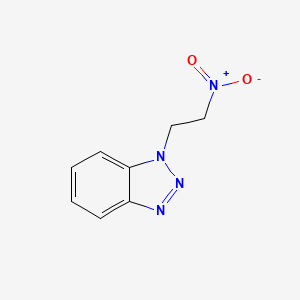

The compound is a benzothiazine derivative with additional benzoyl and benzonitrile groups. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring . They are used in various fields such as drug development and organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, a benzonitrile group, and a methylbenzoyl group. The presence of the fluoro group would also be a significant feature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluoro group and the specific arrangement of the other functional groups would influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has explored various synthetic routes and modifications to benzothiazole derivatives, including fluorinated variants, to enhance their biological properties and pharmaceutical applications. One study discusses the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting the importance of fluorination in improving cytotoxic activities in vitro, particularly against human breast cancer cell lines. The introduction of fluorine atoms and modifications to the benzothiazole nucleus have been instrumental in overcoming metabolic inactivation and improving the compound's solubility and stability, making it suitable for pharmaceutical development (Hutchinson et al., 2001; Bradshaw et al., 2002).

Antitumor Applications

Benzothiazole derivatives have been extensively studied for their antitumor properties. The cytotoxicity of fluorinated benzothiazoles against various cancer cell lines, including breast, lung, and colon cancer, has been a particular focus. Studies have shown that these compounds exhibit highly selective and potent antitumor properties, attributed to mechanisms involving the induction of cytochrome P450 enzymes and DNA adduct formation in sensitive tumor cells. The selective activity and potential for development into anticancer agents underscore the significance of these compounds in cancer research (Mortimer et al., 2006; Wang et al., 2012).

Role in Chemical Synthesis

The compound's role extends beyond biological applications, contributing to advancements in chemical synthesis techniques. For example, novel synthesis methods have been developed for creating benzothiazole derivatives, including those with fluorine substitutions, facilitating the exploration of their antimicrobial and antitumor potentials. These methodologies not only expand the available toolkit for creating diverse benzothiazole-based compounds but also open new avenues for research into their applications across various scientific domains (Desai et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O3S/c1-15-2-6-17(7-3-15)23(27)22-14-26(19-9-4-16(13-25)5-10-19)20-12-18(24)8-11-21(20)30(22,28)29/h2-12,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTMLKWFQBLKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2691595.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2691597.png)

![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2691600.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2691605.png)

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate](/img/structure/B2691607.png)

![N-(2-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2691608.png)